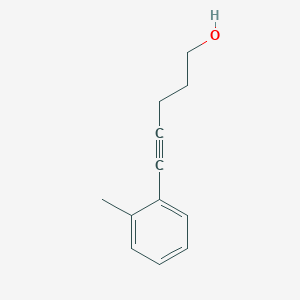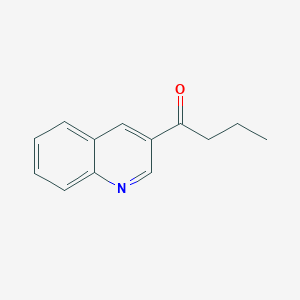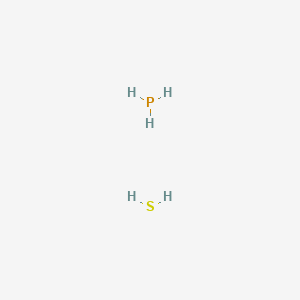![molecular formula C16H27N3O2 B8483261 ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8483261.png)
ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate
描述
ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves multiple stepsCommon reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar compounds to ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate include other pyrrole derivatives such as indole derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties.
属性
分子式 |
C16H27N3O2 |
|---|---|
分子量 |
293.40 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-[2-(2-pyrrolidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H27N3O2/c1-3-21-16(20)15-13(2)12-18-14(15)6-7-17-8-11-19-9-4-5-10-19/h12,17-18H,3-11H2,1-2H3 |
InChI 键 |
NDQHQOTWHPIGRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC=C1C)CCNCCN2CCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dihydrothiophendo[3,4-b]-1,4-benzodiazepin-5-one](/img/structure/B8483183.png)

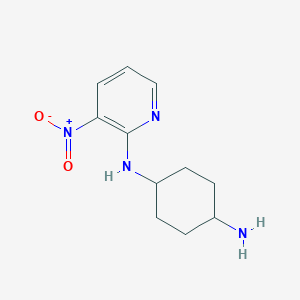

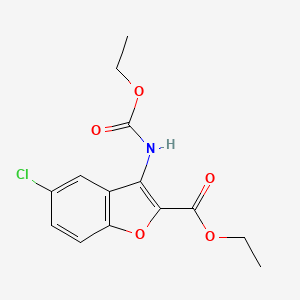
![Methyl 2-(methylsulfanyl)-7-{[(trifluoromethyl)sulfonyl]oxy}thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8483230.png)

